

H-Lys(Z)-OH CAS number and molecular weight

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Compound of Interest		
Compound Name:	H-Lys(Z)-OH	
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In-Depth Technical Guide: H-Lys(Z)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **H-Lys(Z)-OH** (Nε-benzyloxycarbonyl-L-lysine), a critical reagent in the field of peptide chemistry and drug development. Below, you will find its core properties, detailed experimental protocols for its use in peptide synthesis, and a workflow diagram illustrating its application.

Core Properties of H-Lys(Z)-OH

H-Lys(Z)-OH is a derivative of the amino acid L-lysine where the epsilon (ϵ) amino group on the side chain is protected by a benzyloxycarbonyl (Z or Cbz) group. This protection is essential in peptide synthesis to prevent unwanted reactions at the side chain, allowing for the specific formation of peptide bonds at the alpha (α) amino group.

Quantitative Data

The fundamental physicochemical properties of **H-Lys(Z)-OH** are summarized in the table below for easy reference.



Property	Value
CAS Number	1155-64-2[1][2][3]
Molecular Weight	280.32 g/mol [1][2][3]
Molecular Formula	C14H20N2O4[2][3]
Synonyms	N6-Carbobenzyloxy-L-lysine, Nε-Z-L-lysine[1]
Appearance	White to off-white solid[2]
Melting Point	259 °C (decomposes)[4]

Role in Peptide Synthesis and Drug Development

In the synthesis of peptides and peptidomimetics, protecting groups are crucial for directing the reaction to the desired site. H-Lys(Z)-OH is primarily used in Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis. The Z-group is stable under the mildly basic conditions used to remove the temporary N α -Fmoc protecting group, making it a valuable tool for orthogonal protection strategies.

The lysine side chain is a frequent site for modifications in drug development, such as PEGylation to increase a peptide drug's half-life, or for attaching cytotoxic payloads or targeting moieties. The ability to selectively deprotect the ε-amino group of lysine, which was initially protected by the Z-group, is a key step in creating these advanced therapeutics.

Experimental Protocols

The following are detailed methodologies for the incorporation of a lysine residue using an $N\alpha$ -protected Lys(Z) derivative in Fmoc-based Solid-Phase Peptide Synthesis and the subsequent deprotection of the Z-group.

Protocol 1: Incorporation of Fmoc-Lys(Z)-OH into a Peptide Chain via SPPS

This protocol outlines the coupling of the N α -Fmoc protected version of **H-Lys(Z)-OH** to a growing peptide chain attached to a solid support (resin).



1. Resin Preparation:

- Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) that has the preceding amino acid already attached and its Nα-Fmoc group removed.
- Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
- Drain the DMF.
- 2. Nα-Fmoc Deprotection (of the resin-bound peptide):
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate the mixture for 5 minutes. Drain the solution.
- Repeat the piperidine treatment for an additional 15 minutes.
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- 3. Amino Acid Activation and Coupling:
- In a separate vessel, dissolve Fmoc-Lys(Z)-OH (3-5 equivalents relative to resin loading) and an activating agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 equivalents) in DMF.
- Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture.
- Immediately add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- To confirm completion, perform a Kaiser test. If the test is positive (indicating free amines),
 the coupling step should be repeated.
- 4. Washing:



- · Drain the coupling solution.
- Wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times) to prepare for the next cycle of deprotection and coupling.

Protocol 2: Deprotection of the ε-Amino Z-Group

The benzyloxycarbonyl (Z) group is stable to the conditions of SPPS but must be removed to yield the final, unprotected peptide. This is typically done after the peptide has been cleaved from the resin.

Method: Catalytic Hydrogenolysis

This is the most common and mildest method for Z-group removal.

- 1. Peptide Preparation:
- Following synthesis, cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)).
- Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and dry under vacuum.
- 2. Hydrogenolysis Reaction:
- Dissolve the crude peptide containing the Lys(Z) residue in a suitable solvent such as methanol, ethanol, or a mixture including acetic acid to aid solubility.
- Add a palladium catalyst, typically 10% Palladium on Carbon (Pd/C), at a loading of approximately 10-20% by weight relative to the peptide.
- Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).
- Introduce hydrogen gas (H₂) via a balloon or by bubbling it through the solution. Maintain a hydrogen atmosphere with stirring.
- The reaction is typically complete within 2-16 hours. Monitor progress by HPLC or Mass Spectrometry.



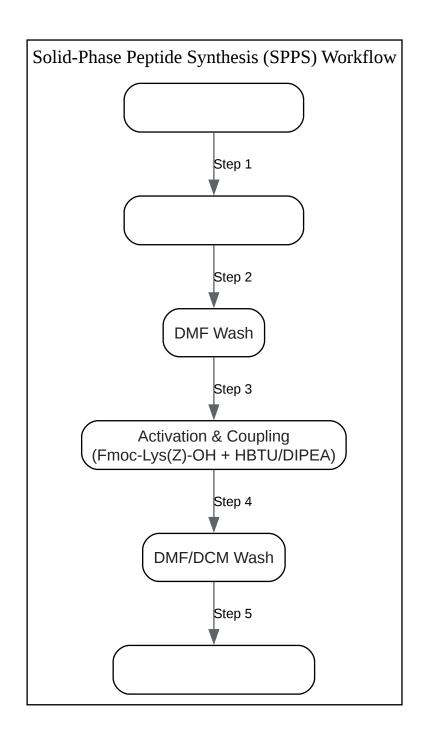
3. Work-up:

- Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely.
- Evaporate the solvent from the filtrate under reduced pressure.
- The resulting residue is the deprotected peptide, which can then be purified by reversephase HPLC.

Mandatory Visualizations

The following diagrams illustrate the key chemical structures and workflows discussed in this guide.

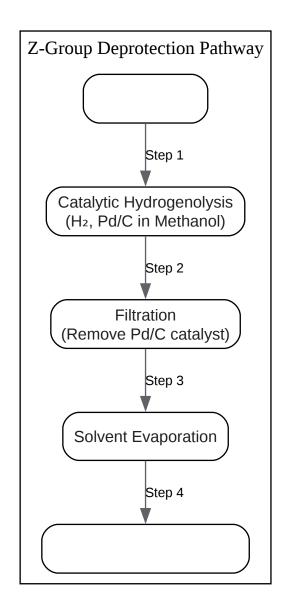




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Caption: Workflow for incorporating Lys(Z) in SPPS.





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Caption: Post-synthesis deprotection of the Z-group.

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References



- 1. ≥99.0% (NT), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. H-Lys(Z)-OH = 99.0 NT 1155-64-2 [sigmaaldrich.com]
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